molecular formula C22H17F3N2O2 B14181673 N-benzylacridin-9-amine;2,2,2-trifluoroacetic acid CAS No. 920746-89-0

N-benzylacridin-9-amine;2,2,2-trifluoroacetic acid

Cat. No.: B14181673
CAS No.: 920746-89-0
M. Wt: 398.4 g/mol
InChI Key: CAYVYUGZDITRGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzylacridin-9-amine typically involves the reaction of 9-chloroacridine with benzylamine under specific conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

For the preparation of 2,2,2-trifluoroacetic acid, industrial methods involve the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The reaction conditions include the use of hydrofluoric acid and controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzylacridin-9-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acridine ring.

2,2,2-trifluoroacetic acid is known for its strong acidic properties and can participate in:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine forms.

    Substitution: Substituted acridine derivatives.

Scientific Research Applications

N-benzylacridin-9-amine has applications in various fields:

2,2,2-trifluoroacetic acid is widely used in:

Mechanism of Action

The mechanism of action of N-benzylacridin-9-amine involves its interaction with biological targets such as DNA and enzymes. It can intercalate into DNA, disrupting its structure and function, which is the basis for its potential anticancer activity . Additionally, it may inhibit specific enzymes, leading to antimicrobial effects.

2,2,2-trifluoroacetic acid exerts its effects through its strong acidic properties, facilitating various chemical reactions by protonating substrates and intermediates .

Comparison with Similar Compounds

Properties

CAS No.

920746-89-0

Molecular Formula

C22H17F3N2O2

Molecular Weight

398.4 g/mol

IUPAC Name

N-benzylacridin-9-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C20H16N2.C2HF3O2/c1-2-8-15(9-3-1)14-21-20-16-10-4-6-12-18(16)22-19-13-7-5-11-17(19)20;3-2(4,5)1(6)7/h1-13H,14H2,(H,21,22);(H,6,7)

InChI Key

CAYVYUGZDITRGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C=CC=CC3=NC4=CC=CC=C42.C(=O)(C(F)(F)F)O

Origin of Product

United States

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